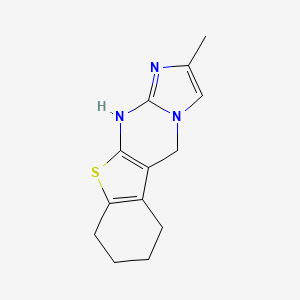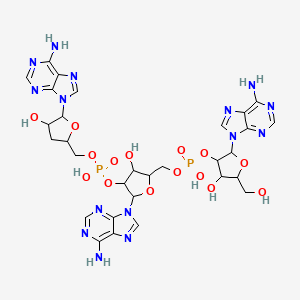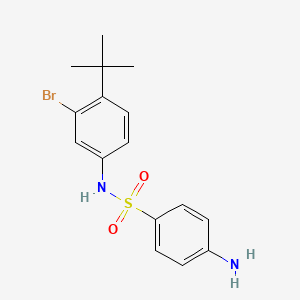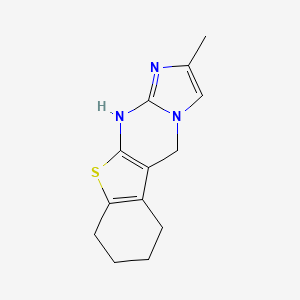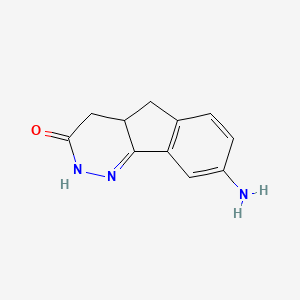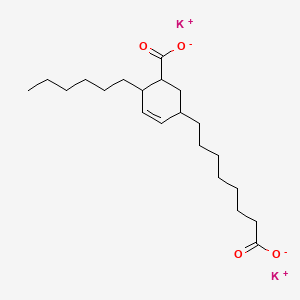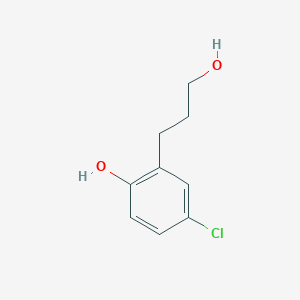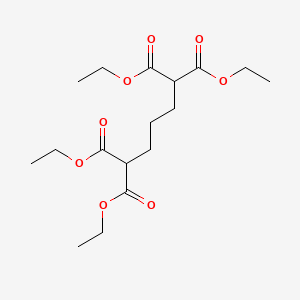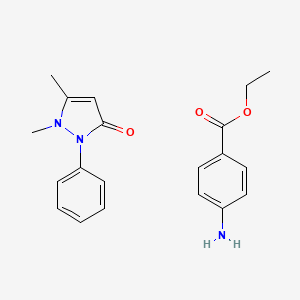
Auroguard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auroguard is a compound known for its application as a smoke suppressant agent in various polymers, including both halogenated and non-halogenated types. It is particularly effective in materials such as polyvinyl chloride (PVC) and chlorosulfonated polyethylene (CSP) rubber .
Vorbereitungsmethoden
The preparation of Auroguard involves several synthetic routes and reaction conditions. One of the primary methods includes the post-treatment process for gold electroplated connectors. This process provides a protective coating that significantly improves corrosion and wear resistance . The industrial production of this compound involves the use of non-aqueous post-treatment processes that enhance the quality of gold deposits and enable the application of reduced gold thickness without compromising performance .
Analyse Chemischer Reaktionen
Auroguard undergoes various chemical reactions, including oxidation and reduction. The common reagents used in these reactions include nitric acid for corrosion testing and other oxidizing agents. The major products formed from these reactions are typically stable compounds that enhance the durability and functionality of the materials they are applied to .
Wissenschaftliche Forschungsanwendungen
Auroguard has a wide range of scientific research applications. In chemistry, it is used to improve the quality and durability of gold electroplated connectors. In biology and medicine, it is used in the development of biocompatible materials due to its non-flammable and halogen-free properties. In the industry, this compound is used to enhance the performance of electronic connectors by providing a protective coating that improves wear resistance and functionality .
Wirkmechanismus
The mechanism of action of Auroguard involves the formation of a protective coating on the surface of gold plated contacts. This coating improves corrosion and wear resistance by preventing the oxidation of the underlying material. The molecular targets involved in this process include the gold atoms in the electroplated layer, which interact with the components of this compound to form a stable and durable protective layer .
Vergleich Mit ähnlichen Verbindungen
Auroguard is unique in its ability to provide a high level of protection with a reduced thickness of gold. Similar compounds include other gold-based protective coatings and generic lubricants used in the industry. this compound stands out due to its non-flammable and halogen-free properties, as well as its thermal stability up to 260°C .
Similar Compounds::- Gold thioglucose
- Generic lubricants used in electronic connectors
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, providing enhanced performance and durability compared to similar compounds.
Eigenschaften
CAS-Nummer |
63448-01-1 |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1,5-dimethyl-2-phenylpyrazol-3-one;ethyl 4-aminobenzoate |
InChI |
InChI=1S/C11H12N2O.C9H11NO2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-2-12-9(11)7-3-5-8(10)6-4-7/h3-8H,1-2H3;3-6H,2,10H2,1H3 |
InChI-Schlüssel |
ZTAKXWLTKDPLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N.CC1=CC(=O)N(N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



